[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride
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Overview
Description
[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride is a compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs, indicating that they interact with a wide range of biological targets .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, including direct binding, transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb), suggesting that they may interact with the biochemical pathways related to these conditions .
Pharmacokinetics
Some imidazo[1,2-a]pyridines have displayed pharmacokinetic and safety profiles compatible with once-daily dosing , indicating that they have favorable bioavailability.
Result of Action
Some imidazo[1,2-a]pyridines have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride can be compared with other imidazo[1,2-a]pyrimidine derivatives such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromoimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine-3-carboxamides: Investigated for their anti-tuberculosis activity.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(7-methylimidazo[1,2-a]pyrimidin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-6-2-3-12-5-7(4-9)11-8(12)10-6;/h2-3,5H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDTWRDAONMYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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